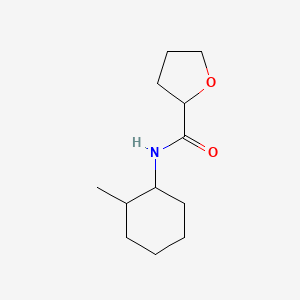

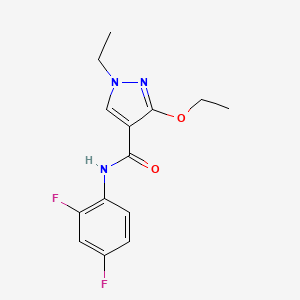

![molecular formula C20H24N6O3 B2403802 N-(1-([1,2,4]トリアゾロ[4,3-a]ピラジン-8-イル)ピロリジン-3-イル)-3,4-ジエトキシベンザミド CAS No. 2034382-48-2](/img/structure/B2403802.png)

N-(1-([1,2,4]トリアゾロ[4,3-a]ピラジン-8-イル)ピロリジン-3-イル)-3,4-ジエトキシベンザミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide is a synthetic compound that belongs to the class of triazolo-pyrazine derivatives.

科学的研究の応用

作用機序

Target of Action

Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have been reported to exhibit antibacterial activities against both gram-positive and gram-negative bacteria .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit bacterial growth . The compound likely interacts with its targets, leading to changes that inhibit the growth or function of the bacteria.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth, as evidenced by its antibacterial activity . This suggests that the compound could potentially be used as an antibacterial agent, although further studies would be needed to confirm this.

生化学分析

Biochemical Properties

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are critical in cell signaling pathways related to cancer progression . The interaction with these kinases involves binding to their active sites, thereby preventing their phosphorylation and subsequent activation of downstream signaling pathways.

Cellular Effects

The effects of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide on cellular processes are profound. It has been observed to inhibit the proliferation of various cancer cell lines, including A549, MCF-7, and Hela cells . This compound induces cell cycle arrest in the G0/G1 phase and promotes apoptosis in these cells. Additionally, it affects gene expression by downregulating the expression of c-Met and VEGFR-2, which are essential for cell survival and proliferation.

Molecular Mechanism

At the molecular level, N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide exerts its effects through several mechanisms. It binds to the active sites of c-Met and VEGFR-2 kinases, inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that are crucial for cell proliferation and survival. Furthermore, this compound induces apoptosis by activating caspases and promoting the cleavage of poly (ADP-ribose) polymerase (PARP), a key protein involved in DNA repair.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide have been studied over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some toxic effects have been observed, including weight loss and mild hepatotoxicity. These findings suggest a narrow therapeutic window for this compound, necessitating careful dosage optimization in therapeutic applications.

Metabolic Pathways

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolites are then excreted via the renal and biliary routes. The compound’s metabolism involves oxidation and conjugation reactions, which enhance its solubility and facilitate its excretion from the body.

Transport and Distribution

Within cells and tissues, N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide is transported and distributed through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, which influence its localization and accumulation in specific tissues. The compound tends to accumulate in tumor tissues, which may enhance its therapeutic efficacy against cancer.

Subcellular Localization

The subcellular localization of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide is primarily in the cytoplasm and nucleus . It is directed to these compartments by specific targeting signals and post-translational modifications. In the nucleus, the compound interacts with DNA and various nuclear proteins, influencing gene expression and cellular responses.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide typically involves multiple steps, starting from readily available starting materialsKey steps may involve cyclization reactions, nucleophilic substitutions, and amide bond formations .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

化学反応の分析

Types of Reactions

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the triazolo-pyrazine core

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific transformation desired .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially different biological activities .

類似化合物との比較

Similar Compounds

Similar compounds include other triazolo-pyrazine derivatives, such as:

- [1,2,4]triazolo[4,3-a]pyrazine derivatives with different substituents

- Pyrrolopyrazine derivatives

- Compounds bearing 4-oxo-pyridazinone moieties

Uniqueness

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable scaffold for the development of new therapeutic agents .

特性

IUPAC Name |

3,4-diethoxy-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O3/c1-3-28-16-6-5-14(11-17(16)29-4-2)20(27)23-15-7-9-25(12-15)18-19-24-22-13-26(19)10-8-21-18/h5-6,8,10-11,13,15H,3-4,7,9,12H2,1-2H3,(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYXKHSZWGSBDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2CCN(C2)C3=NC=CN4C3=NN=C4)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

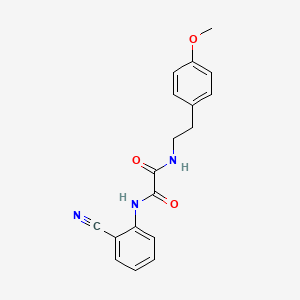

![1'-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride](/img/structure/B2403721.png)

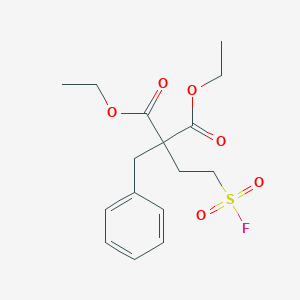

![3-(benzenesulfonyl)-N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2403726.png)

![2-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-6-fluorobenzamide](/img/structure/B2403733.png)

![N-[3-[2-(3-methoxyphenyl)-1-[2-(4-methoxyphenyl)ethyl]-4-oxoazetidin-3-yl]oxyphenyl]cyclopropanecarboxamide](/img/structure/B2403737.png)

![10-methoxy-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2403739.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2403740.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2403741.png)